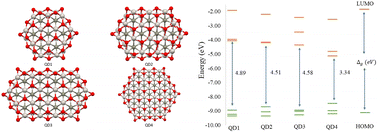Modeling size and edge functionalization of MXene-based quantum dots and their effect on electronic and magnetic properties†
Nanoscale Advances Pub Date: 2023-11-09 DOI: 10.1039/D3NA00474K
Abstract
In the last six years, the synthesis of MXene-based quantum dots (MXQDs) has gained widespread attention. Due to the quantum confinement effect, it is possible to significantly improve their properties compared to 2D counterparts, such as higher chemical stability and better electronic and optical properties. However, despite the growing interest in their properties, much remains unexplored. One of the biggest challenges is to study in more detail the structure of quantum dots, in particular, their edge functionalization and its effect on their properties. In this paper, the structural stability and electronic and magnetic properties of Ti2CO2 QDs based on different lateral dimensions and edge functionalization (–O, –F, and –OH) are investigated using density functional theory. The study shows that the energy gap of Ti2CO2–O QDs decreases with increasing lateral size for both nonmagnetic (spin-unpolarized, close shell) and magnetic (spin-polarized, open shell) cases. Furthermore, the magnetic behavior of quantum dots was revealed by shrinking from 2D Ti2CO2 to 0D Ti2CO2 QDs with lateral dimensions below 1.4 nm. The binding energy confirms the stability of all three types of edge functionalization, while the most stable structure was observed under fully saturated edge oxygenation. Moreover, it was also found that the spin density distribution and the energy gap of Ti2CO2–X QDs (X = O, F, and OH) are both dependent on the type of atom saturation. Size and edge confinement modeling has been demonstrated to be an effective tool for tuning the electronic and magnetic properties of MXQDs. Moreover, the observed enhanced spin polarization together with tunable magnetic properties makes the ultrafine Ti2CO2–X QDs promising candidates for spintronic applications.


Recommended Literature
- [1] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [2] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [3] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [4] Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted [14]tribenzotriphyrin(2.1.1)†
- [5] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [6] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [7] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [8] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [9] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [10] Kinetic study of polydopamine sphere synthesis using TRIS: relationship between synthesis conditions and final properties










